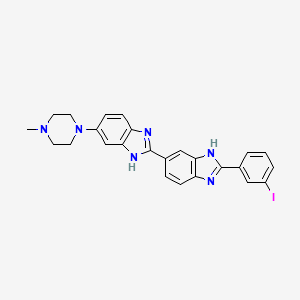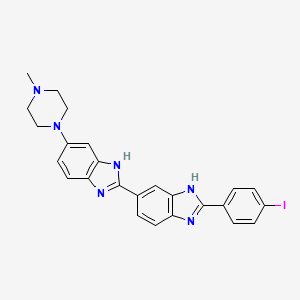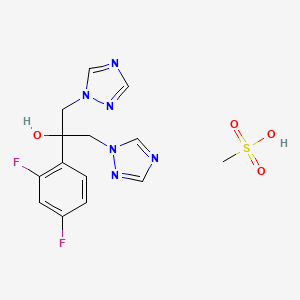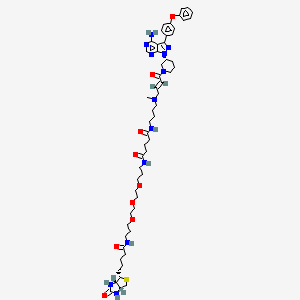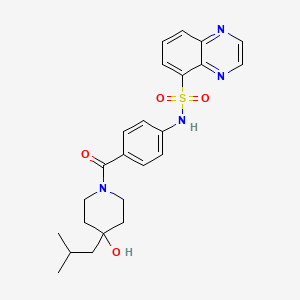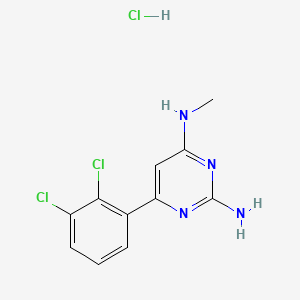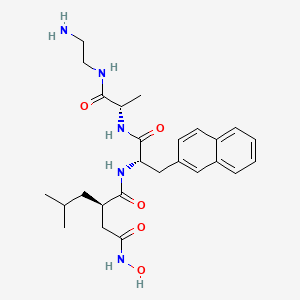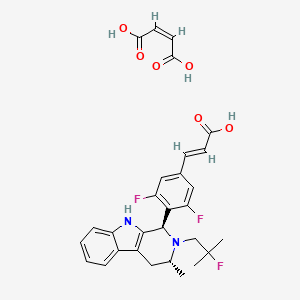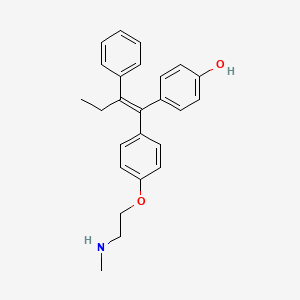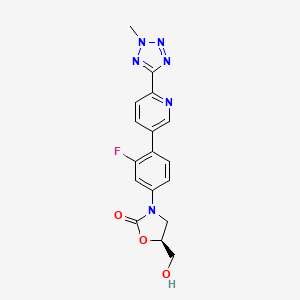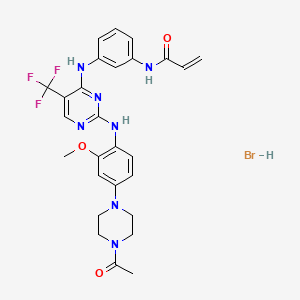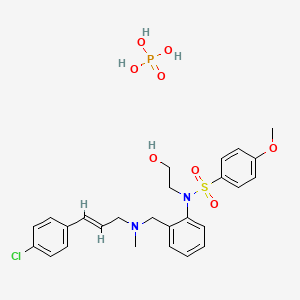
KN-93 Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KN-93 Phosphate is a potent, specific, and cell-permeable calmodulin-dependent protein kinase (CaMK) II inhibitor . It is a novel membrane-permeant synthetic inhibitor of purified neuronal CaMK-II . It has a molecular weight of 599 Da and is water-soluble .
Molecular Structure Analysis
The molecular formula of KN-93 Phosphate is C26H32ClN2O8PS . The exact mass and molecular weight are not specified in the search results.Physical And Chemical Properties Analysis
KN-93 Phosphate is a water-soluble form of KN-93 . It has a molecular weight of 599.03 and a molecular formula of C26H29ClN2O4S.H3O4P .Scientific Research Applications
KN-93 acts as a direct extracellular blocker of a wide range of voltage-gated potassium channels, independent of its action on Ca2+/calmodulin-dependent protein kinase II (CaMKII). This was observed in cloned Kv channels from different subfamilies. The blockade of these channels by KN-93 does not rely on CaMKII inhibition and occurs extracellularly (Rezazadeh, Claydon, & Fedida, 2006).
KN-93 has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr) in mammalian cardiomyocytes. This effect is direct and not mediated via CaMKII. This property of KN-93 is important to consider in cardiac research, particularly in studies of cardiomyopathy and cardiac arrhythmias (Hegyi, Chen-Izu, Jian, Shimkunas, Izu, & Bányász, 2015).
KN-93 has been utilized in the study of inositol 1,4,5-trisphosphate receptor (IP3R)-mediated calcium signaling. It inhibits IP3R in mouse eggs and A7r5 smooth muscle cells. This inhibition is independent of CaMKII, suggesting a direct action on the IP3R (Smyth, Abbott, Lee, Sienaert, Kasri, de Smedt, Ducibella, Missiaen, Parys, & Fissore, 2002).
The molecule inhibits dopamine contents in PC12h cells by modulating the reaction rate of tyrosine hydroxylase (TH), reducing the Ca2+-mediated phosphorylation levels of the TH molecule. This suggests a role for KN-93 in regulating catecholamine metabolism (Sumi, Kiuchi, Ishikawa, Ishii, Hagiwara, Nagatsu, & Hidaka, 1991).
In another study, KN-93 was found to inhibit human hepatic stellate cell proliferation by modulating the expression of cell cycle regulators p53 and p21. This indicates its potential utility in studying liver diseases (An, Zhu, Yang, Lv, Tian, Chen, & Luo, 2007).
Mechanism of Action
KN-93 Phosphate is a potent and selective inhibitor of Ca2+/calmodulin-dependent kinase II (CaMKII), inhibiting both the α- and β-subunits of CaMKII . It does not have significant effects on cAMP-dependent protein kinase, Ca2+/phospholipid-dependent protein kinase, myosin light chain kinase, or Ca2+ phosphodiesterase activity . It also inhibits the autophosphorylation of both α and β subunits of CaMKII .
Safety and Hazards
properties
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKJTPOXLIILMB-IPZCTEOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN2O8PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
KN-93 Phosphate | |
CAS RN |
1188890-41-6 |
Source


|
| Record name | Benzenesulfonamide, N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188890-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

